3-[(3-Bromobenzyl)oxy]piperidine hydrochloride
Description
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a halogenated piperidine derivative characterized by a bromine atom at the meta-position of the benzyl ring and an ether linkage to the piperidine nitrogen. Piperidine derivatives are often explored for their receptor-binding capabilities, metabolic stability, and pharmacokinetic properties .
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTLXMJVUFFECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-35-1 | |
| Record name | Piperidine, 3-[(3-bromophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The synthesis typically proceeds through the following key stages:
Step 1: Preparation of 3-Bromobenzyl Alcohol
This intermediate is synthesized by bromination of benzyl alcohol. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the reaction. This step introduces the bromine atom at the 3-position of the benzyl ring.Step 2: Ether Formation via Alkylation of Piperidine
The 3-bromobenzyl alcohol is then reacted with piperidine to form the ether linkage. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which deprotonates the piperidine nitrogen, enhancing its nucleophilicity. The reaction is conducted under anhydrous conditions to prevent side reactions and optimize yield.Step 3: Conversion to Hydrochloride Salt
The free base 3-[(3-bromobenzyl)oxy]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), which improves the compound’s solubility and stability for further applications.
Detailed Reaction Conditions and Optimization
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of benzyl alcohol | Benzyl alcohol, Br₂ or NBS, AIBN (catalyst), solvent (e.g., CCl₄), reflux or room temperature | Radical bromination; control of temperature and reagent stoichiometry critical to avoid over-bromination |
| 2 | Ether formation (alkylation) | 3-Bromobenzyl alcohol, piperidine, K₂CO₃, anhydrous solvent (e.g., acetonitrile or DMF), inert atmosphere, 50–80°C | Base facilitates nucleophilic substitution; reaction time 12–24 hours; solvent polarity impacts yield |
| 3 | Salt formation | Free base, HCl (gas or aqueous), solvent (e.g., ethanol), room temperature | Ensures formation of stable hydrochloride salt; careful control of acid addition to avoid decomposition |
Optimization of these reaction parameters—such as temperature, solvent choice, base concentration, and reaction time—is essential to maximize yield and purity. Design of Experiments (DoE) and statistical analysis (e.g., ANOVA) can be employed to systematically identify the most influential factors.
Industrial Scale Considerations
On an industrial scale, the synthesis is adapted for efficiency and reproducibility:
- Use of continuous flow reactors to control reaction times and heat transfer precisely.
- Automated monitoring of reaction parameters via Process Analytical Technology (PAT) tools such as FTIR or Raman spectroscopy.
- Implementation of stringent quality control to ensure batch-to-batch consistency.
- Optimization of purification steps, including crystallization or chromatography, to achieve >95% purity.
Analytical Characterization
To confirm the structural integrity and purity of the final product, the following analytical techniques are recommended:
| Technique | Purpose | Details |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) / LC-MS | Quantify purity, detect impurities | Purity target >95%; LC-MS confirms molecular weight |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm chemical structure | Focus on benzyloxy and piperidine proton environments |
| Elemental Analysis | Verify stoichiometry of hydrochloride salt | Confirms correct salt formation and composition |
Summary Table of Preparation Methods
| Stage | Reaction Type | Reagents | Conditions | Key Considerations | Outcome |
|---|---|---|---|---|---|
| 1 | Radical bromination | Benzyl alcohol, Br₂ or NBS, AIBN | Reflux or room temp, inert solvent | Control bromine equivalents, avoid over-bromination | 3-Bromobenzyl alcohol |
| 2 | Nucleophilic substitution (ether formation) | 3-Bromobenzyl alcohol, piperidine, K₂CO₃ | Anhydrous solvent, 50–80°C, inert atmosphere | Optimize base and solvent, reaction time 12–24 h | 3-[(3-Bromobenzyl)oxy]piperidine free base |
| 3 | Salt formation | Free base, HCl | Room temp, ethanol or suitable solvent | Controlled acid addition | 3-[(3-Bromobenzyl)oxy]piperidine hydrochloride |
Research Findings and Notes
- The bromination step is critical for regioselectivity; meta-bromination is favored under controlled radical conditions with NBS and AIBN catalysts.
- Ether bond formation via nucleophilic substitution is facilitated by the use of potassium carbonate as a mild base, which avoids side reactions common with stronger bases.
- Conversion to the hydrochloride salt significantly improves the compound’s solubility and stability, which is essential for biological assays and pharmaceutical applications.
- Process optimization and analytical monitoring ensure high purity and reproducibility, which are vital for research and industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include dehalogenated compounds and reduced piperidine derivatives.
Scientific Research Applications
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound with a molecular weight of approximately 306.64 g/mol. It consists of a piperidine ring linked to a bromobenzyl group through an ether linkage, and the bromine atom in its structure can enhance its biological activity and influence its chemical properties.
Pharmaceutical Industry Applications
Piperidines, including this compound, are important synthetic fragments used in drug design and play a significant role in the pharmaceutical industry.
As an Intermediate in Drug Development
this compound is used as an intermediate in drug development. Its chemical behavior can be analyzed through reactions typical of piperidine derivatives, which are fundamental in modifying the compound for specific applications in pharmaceuticals.
Antifungal Properties
Research indicates that this compound exhibits biological activities, particularly as an inhibitor against certain fungal strains. The bromine atom contributes to its bioactivity, potentially enhancing its interaction with biological targets, and compounds with similar structures can exhibit broad-spectrum antifungal properties, suggesting potential therapeutic applications. Interaction studies involving this compound suggest it may interact effectively with fungal enzymes, inhibiting their activity and demonstrating antifungal properties.
Synthesis
The synthesis of this compound typically involves several steps to ensure high yields and purity, essential for pharmaceutical applications.
Chemical Reactions
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]piperidine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Key Observations
Halogen Position : Meta-substitution (target compound) vs. para- or ortho-positions in analogs may influence steric hindrance and receptor binding .
Functional Groups : Ether linkers (e.g., methyl, ethyl) and halogen type (Br vs. Cl) affect solubility and metabolic stability .
Pharmacological Potential: Compounds like BF 2649 demonstrate receptor-specific activity, suggesting that structural analogs of the target compound could be optimized for similar targets .
Safety Profiles : Halogenated piperidines universally require precautions against heat and inhalation risks .
Biological Activity
3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly its antifungal and antibacterial properties. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrClNO and a molecular weight of approximately 306.64 g/mol. Its structure features a piperidine ring linked to a bromobenzyl group via an ether linkage, which is crucial for its biological activity. The presence of the bromine atom is believed to enhance its interaction with biological targets, potentially increasing its efficacy against various pathogens.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. Preliminary studies have shown that it acts as an inhibitor against certain fungal strains, including Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL . The mechanism behind this activity is thought to involve the compound's ability to disrupt fungal enzyme functions, thereby inhibiting their growth.
Table 1: Antifungal Activity of this compound
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 32-512 |
| Aspergillus niger | TBD |
| Cryptococcus neoformans | TBD |
Antibacterial Activity
In addition to antifungal effects, this compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition . The halogen substituents in its structure are considered vital for its antibacterial efficacy.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The precise mechanism of action for this compound remains an area of active research. Initial findings suggest that the compound interacts with specific enzymes or receptors in microbial cells, leading to inhibition of essential biochemical pathways. The bromine atom's electronegativity may enhance the compound's binding affinity to these targets, thus improving its bioactivity .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperidine derivatives with bromobenzyl ether under controlled conditions to yield high purity and yield essential for pharmaceutical applications. Variants of this compound have been synthesized to explore modifications in biological activity, focusing on structural changes that may enhance efficacy or reduce toxicity.
Table 3: Structural Variants and Their Properties
| Compound Name | Unique Features |
|---|---|
| 4-[(3-Bromobenzyl)oxy]piperidine hydrochloride | Different substitution position on the piperidine ring |
| 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride | Incorporates a biphenyl moiety |
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives similar to this compound. For instance, compounds with similar halogen substitutions have demonstrated significant antibacterial effects against various strains, indicating a broader applicability for this class of compounds in therapeutic contexts .
In one notable study involving pyrrolidine alkaloids, compounds were synthesized that inhibited bacterial growth effectively, suggesting that structural features analogous to those found in this compound could be critical for developing new antimicrobial agents .
Q & A
Q. How can researchers address limited toxicity data for this compound in preclinical studies?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
- Zebrafish Embryotoxicity Assay : Evaluate developmental toxicity at varying concentrations (1–100 µM) .
- Read-Across Analysis : Compare toxicity profiles of structurally similar compounds (e.g., 3-bromo-5-chloromethylpyridine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
